3BrB-PP1

Descripción

Propiedades

IUPAC Name |

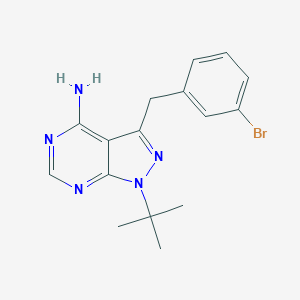

3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTICVONBLRGQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647751 | |

| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956025-99-3 | |

| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 3BrB-PP1: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3BrB-PP1, a pyrazolopyrimidine-based ATP-competitive inhibitor. Primarily utilized within the field of chemical genetics, this compound and its closely related analog, 3MB-PP1, serve as powerful tools for the specific inhibition of engineered analog-sensitive (AS) kinases. This document details the molecular basis of their selectivity, presents quantitative inhibition data, outlines comprehensive experimental protocols for their use, and provides visual representations of the underlying principles and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to employ these chemical probes to dissect kinase signaling pathways and validate novel drug targets.

Introduction: The Challenge of Kinase Inhibition and the Advent of Chemical Genetics

Protein kinases, a vast family of enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge to the development of highly selective inhibitors. Off-target effects of kinase inhibitors often lead to cellular toxicity and confound the interpretation of experimental results.

To overcome this challenge, the field of chemical genetics has introduced the "analog-sensitive" kinase technology. This innovative approach involves the genetic modification of a target kinase to render it uniquely susceptible to inhibition by bulky, engineered small molecules that do not affect wild-type kinases. This compound and its analogs are cornerstone reagents in this methodology.

The "Bump-and-Hole" Mechanism of this compound

The specificity of this compound and related compounds stems from a "bump-and-hole" strategy. This approach involves two key components:

-

The "Hole": Engineering the Analog-Sensitive Kinase: A crucial amino acid residue within the ATP-binding pocket of the kinase of interest, known as the "gatekeeper" residue, is mutated. This residue is typically a bulky amino acid (e.g., threonine, valine, or serine). Genetic engineering is used to replace this bulky residue with a smaller one, such as glycine (B1666218) or alanine. This mutation creates a novel hydrophobic pocket—the "hole"—in the ATP-binding site that is not present in wild-type kinases.

-

The "Bump": The Bulky Inhibitor: this compound is a pyrazolopyrimidine derivative that mimics the adenine (B156593) ring of ATP. Critically, it possesses a bulky 3-bromobenzyl group at the C3 position. This "bump" is sterically hindered from fitting into the ATP-binding site of wild-type kinases due to the presence of the native bulky gatekeeper residue. However, in the engineered AS-kinase, the "hole" created by the gatekeeper mutation readily accommodates the bulky side group of this compound. This allows this compound to bind with high affinity and competitively inhibit the AS-kinase, while leaving the wild-type kinome largely unperturbed.[1]

The methylene (B1212753) linker in the benzyl-substituted pyrazolopyrimidines allows the phenyl group to orient itself optimally within the enlarged ATP-binding pocket of the analog-sensitive kinase, further enhancing its efficacy and selectivity.[2]

Quantitative Data: Inhibitor Specificity

The utility of the analog-sensitive kinase system is critically dependent on the high specificity of the inhibitor for the engineered kinase over its wild-type counterparts. The following table summarizes the inhibitory activity of 3MB-PP1, a close and well-characterized analog of this compound, against a panel of wild-type kinases. The data demonstrates that at a concentration of 1 µM, 3MB-PP1 inhibits a relatively small fraction of the wild-type kinome, underscoring its selectivity. The IC50 values for a selection of wild-type kinases are also provided, further illustrating the specificity profile.

| Inhibitor | Concentration | Percentage of WT Kinases Inhibited (>40% inhibition) | Reference |

| 3MB-PP1 | 1 µM | ~15% | [3][4] |

| 1NA-PP1 | 1 µM | ~10% | [3][4] |

| 1NM-PP1 | 1 µM | ~15% | [3][4] |

Table 1: Inhibition of Wild-Type Kinases by Analog-Sensitive Inhibitors. [3][4]

| Kinase | 3MB-PP1 (µM) | 1NA-PP1 (µM) | 1NM-PP1 (µM) | Reference |

| Pkd1 | 0.150 | - | - | [2][3] |

| ABL1 | >10 | >10 | >10 | [3] |

| AURKA | >10 | >10 | >10 | [3] |

| CDK2 | >10 | >10 | >10 | [3] |

| CHEK1 | >10 | >10 | >10 | [3] |

| EGFR | >10 | >10 | >10 | [3] |

| FLT3 | 1.5 | 0.8 | 1.2 | [3] |

| KDR | 0.08 | 0.05 | 0.07 | [3] |

| SRC | >10 | >10 | >10 | [3] |

Table 2: IC50 Values of Analog-Sensitive Inhibitors Against Selected Wild-Type Kinases. [2][3]

Signaling Pathway Application: Dissecting the Role of Polo-like Kinase 1 (Plk1) in Mitosis

A prominent application of this chemical genetic system is in the study of Polo-like kinase 1 (Plk1), a master regulator of mitosis.[5] Plk1 is frequently overexpressed in various cancers, making it an attractive therapeutic target. By generating an analog-sensitive version of Plk1 (Plk1-as), researchers can use 3MB-PP1 to acutely inhibit its activity and dissect its specific roles in cell cycle progression.

Upon inhibition of Plk1-as by 3MB-PP1, cells exhibit a block in mitotic progression, demonstrating the critical role of Plk1 in this process.[6][7] This approach allows for the temporal dissection of Plk1 function at different stages of mitosis, providing insights that are often difficult to obtain through genetic knockout or RNA interference techniques, which can induce compensatory mechanisms.

Experimental Protocols

The following is a detailed protocol for a general in vitro kinase assay to determine the inhibitory activity of this compound or its analogs against an analog-sensitive kinase.

Materials and Reagents

-

Purified analog-sensitive (AS) kinase

-

Purified wild-type (WT) kinase (for counter-screening)

-

Kinase-specific peptide or protein substrate

-

This compound (or 3MB-PP1) stock solution (e.g., 10 mM in DMSO)

-

ATP stock solution (e.g., 10 mM in water)

-

[γ-³²P]ATP (if using radiometric detection)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Stop solution (e.g., 3% phosphoric acid for radiometric assay, or EDTA-containing buffer for non-radiometric assays)

-

96-well microtiter plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter and scintillation fluid (for radiometric assay)

-

Plate reader (for non-radiometric assays, e.g., fluorescence or luminescence)

Experimental Workflow

Detailed Procedure

-

Prepare Reagent Mixes:

-

Prepare a 2X kinase/substrate mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.

-

Prepare serial dilutions of this compound in kinase reaction buffer. A typical concentration range would be from 100 µM to 1 pM. Include a DMSO-only control.

-

Prepare a 4X ATP solution in kinase reaction buffer. For radiometric assays, spike the cold ATP with [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.

-

-

Assay Plate Setup:

-

To each well of a 96-well plate, add 5 µL of the serially diluted this compound or DMSO control.

-

-

Kinase Reaction:

-

Add 10 µL of the 2X kinase/substrate mix to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the 4X ATP mix to each well. The final reaction volume will be 20 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

-

-

Stopping the Reaction and Detection (Radiometric Example):

-

Stop the reaction by adding 20 µL of stop solution (e.g., 3% phosphoric acid).

-

Spot 10 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the filter mat with acetone (B3395972) and allow it to air dry.

-

Place the filter mat in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound and its analogs are indispensable tools in chemical genetics for the study of protein kinase function. Their mechanism of action, based on the "bump-and-hole" approach, allows for the highly specific and temporally controlled inhibition of engineered analog-sensitive kinases. This technical guide has provided a comprehensive overview of the core principles underlying their use, supported by quantitative data and detailed experimental protocols. The continued application and development of this technology will undoubtedly lead to further significant advances in our understanding of kinase signaling in health and disease.

References

- 1. 3MB-PP1 - MedChem Express [bioscience.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3MB-PP1 | PLK | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

The Pyrazolopyrimidine Scaffold of 3BrB-PP1: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the pyrazolopyrimidine core, with a specific focus on the compound 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine, commonly known as 3BrB-PP1. This document will detail its mechanism of action as an ATP-competitive inhibitor, summarize available quantitative data, provide representative experimental protocols for its synthesis and evaluation, and visualize its impact on key cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel kinase inhibitors.

Introduction to the Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine ring system, an analog of the purine (B94841) core of adenine, is a versatile heterocyclic scaffold that has been extensively explored in the development of kinase inhibitors.[1][2] Its ability to mimic the hinge-binding interactions of ATP within the kinase active site makes it an ideal starting point for designing potent and selective inhibitors.[1] The pyrazolo[3,4-d]pyrimidine isomer is particularly prevalent in clinically relevant kinase inhibitors.[2] Chemical modifications at various positions of the pyrazolopyrimidine core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, targeting a wide range of kinases involved in diseases such as cancer.[1][2]

This compound: A Specific Pyrazolopyrimidine Derivative

2.1. Chemical Structure and Properties

This compound is a synthetic small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class.[3]

-

IUPAC Name: 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine[3]

-

Molecular Formula: C₁₆H₁₈BrN₅[3]

-

Molecular Weight: 360.25 g/mol [3]

2.2. Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1][4] It specifically targets the ATP-binding pocket of protein kinases. A key feature of this compound and related analogs is their enhanced efficacy against engineered kinases carrying a "gatekeeper" mutation, which creates a larger hydrophobic pocket that can accommodate the bulky substituent at the C3 position of the pyrazolopyrimidine core.[5] This "analog-sensitive kinase" technology allows for the highly specific inhibition of a target kinase in a cellular or organismal context.[5] While primarily known for its use in studying analog-sensitive kinases, this compound has also been described as an inhibitor of wild-type kinases, such as Akt.[3]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ | 0.38 μM | Human Foreskin Fibroblasts (HFF) | [4] |

Note: Further in-house screening against a comprehensive kinase panel is recommended to fully characterize the selectivity profile of this compound.

Experimental Protocols

4.1. Synthesis of 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine (this compound)

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyrazole (B372694) derivatives. The following is a representative synthetic route based on established methods for analogous pyrazolo[3,4-d]pyrimidines.[6][7][8]

Workflow for the Synthesis of this compound

Caption: A representative workflow for the chemical synthesis of this compound.

Detailed Steps:

-

Nitration: 1H-Pyrazol-4-ol is nitrated to yield 3-nitro-1H-pyrazol-4-ol.

-

Chlorination: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride to give 4-chloro-3-nitro-1H-pyrazole.

-

Amination: The nitro group is reduced to an amine, for instance, using catalytic hydrogenation, to yield 4-chloro-1H-pyrazol-3-amine.

-

Tert-butylation: The pyrazole nitrogen is alkylated with a tert-butyl group, for example, using tert-butyl alcohol under acidic conditions, to introduce the N1-tert-butyl substituent.

-

Benzylation: The remaining pyrazole nitrogen is benzylated with 3-bromobenzyl bromide to introduce the C3-substituent.

-

Cyclization: The pyrazolopyrimidine ring is formed by reacting the substituted pyrazole with a suitable one-carbon synthon, such as formamide (B127407) or triethyl orthoformate, followed by amination to install the C4-amino group, yielding this compound.

Note: This is a generalized protocol. Reaction conditions, reagents, and purification methods would need to be optimized for each step.

4.2. In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a target kinase.[9][10][11]

Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for determining the IC₅₀ of this compound.

Detailed Steps:

-

Preparation: Prepare a reaction buffer containing the purified target kinase and its specific substrate (peptide or protein).

-

Inhibitor Addition: Add serially diluted this compound (typically in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is commonly used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using specific antibodies or by measuring ADP production.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer for radiometric assays or a kinase inhibitor for ADP detection assays).

-

Quantification: For radiometric assays, separate the phosphorylated substrate by SDS-PAGE and quantify the incorporated radioactivity using a phosphorimager. For ADP-Glo™ or similar assays, measure the luminescent signal, which is proportional to the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

4.3. Cellular Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of a chosen cell line.[12][13][14]

Workflow for Cellular Viability Assay

Caption: A standard workflow for assessing the cytotoxic or cytostatic effects of this compound.

Detailed Steps:

-

Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add a cell viability reagent according to the manufacturer's instructions. Common reagents include MTT (measures metabolic activity), Resazurin (measures mitochondrial function), or CellTiter-Glo® (measures ATP levels).

-

Signal Measurement: After the appropriate incubation time with the reagent, measure the signal using a plate reader (absorbance for MTT, fluorescence for Resazurin, or luminescence for CellTiter-Glo®).

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC₅₀ value.

Signaling Pathway Modulation

This compound has been implicated as an inhibitor of the Akt signaling pathway and has been utilized in studies involving the MAPK pathway.[3][15]

5.1. Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been described as an Akt inhibitor.[3] By inhibiting Akt, this compound can be expected to modulate the phosphorylation of numerous downstream substrates, leading to anti-proliferative and pro-apoptotic effects.

PI3K/Akt Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K/Akt signaling pathway by targeting Akt.

5.2. Modulation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. While direct inhibition of specific kinases in this pathway by this compound has not been extensively documented in publicly available literature, its use in studies of this pathway suggests a modulatory role.[15] Inhibition of upstream kinases that cross-talk with the MAPK pathway, such as Akt, could indirectly affect MAPK signaling.

Potential Modulation of the MAPK/ERK Pathway by this compound

Caption: Potential indirect modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold, exemplified by this compound, remains a highly valuable core for the development of kinase inhibitors. The ATP-competitive nature and the potential for engineering selectivity make these compounds powerful tools for both basic research and therapeutic development. While this compound has shown utility as an Akt inhibitor and in the study of analog-sensitive kinases, a comprehensive characterization of its kinome-wide selectivity and pharmacokinetic profile is warranted. Future research should focus on:

-

Comprehensive Kinase Profiling: Determining the IC₅₀ values of this compound against a broad panel of human kinases to fully understand its selectivity.

-

Structural Biology: Obtaining co-crystal structures of this compound with its primary targets to elucidate the molecular basis of its inhibitory activity and guide the design of next-generation inhibitors.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant preclinical models of diseases driven by its target kinases.

-

Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of this compound to assess its drug-like properties.

This technical guide provides a foundational understanding of the pyrazolopyrimidine scaffold of this compound. Further investigation into the areas outlined above will be crucial for realizing the full potential of this and related compounds in the field of drug discovery.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine | C16H18BrN5 | CID 24865027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein phosphatase 1 regulation by inhibitors and targeting subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 14. Cell Viability Guide | How to Measure Cell Viability [promega.kr]

- 15. Involvement of 3-phosphoinositide-dependent protein kinase-1 in the MEK/MAPK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3BrB-PP1 for the Study of Analog-Sensitive Kinases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical-genetic strategy utilizing analog-sensitive (AS) kinases and the selective inhibitor 3BrB-PP1. This powerful "bump-and-hole" approach allows for the highly specific and reversible inhibition of a single kinase in complex biological systems, offering unparalleled precision in dissecting signaling pathways and validating drug targets.

The Core Concept: The "Bump-and-Hole" Strategy

The primary challenge in studying protein kinases is the high degree of conservation in their ATP-binding pockets, making the development of highly selective inhibitors difficult. The analog-sensitive kinase technology circumvents this by introducing a subtle, function-preserving mutation in the kinase of interest.[1]

A bulky "gatekeeper" residue (such as methionine, leucine, or threonine) within the ATP-binding site is mutated to a smaller amino acid, typically glycine (B1666218) or alanine.[1][2] This mutation creates a novel hydrophobic pocket—the "hole"—that is not present in any wild-type (WT) kinase.[3] This engineered AS-kinase can then be specifically inhibited by a bulky, ATP-competitive small molecule—the "bumped" inhibitor—that is designed to uniquely fit into this engineered pocket.[3] this compound is a pyrazolo[3,4-d]pyrimidine derivative designed for this purpose. Its bulky 3-bromobenzyl group acts as the "bump" that sterically prevents it from binding to and inhibiting WT kinases, thereby ensuring exquisite target specificity.[3]

References

The "Bump-and-Hole" Approach: A Technical Guide to Engineering Orthogonal Protein-Ligand Pairs

For Researchers, Scientists, and Drug Development Professionals

The "bump-and-hole" chemical genetics approach is a powerful strategy for elucidating the function of a specific protein within a complex cellular environment, particularly for members of large, structurally homologous protein families.[1][2][3][4] This technique allows for the creation of a unique, orthogonal protein-ligand pair, enabling researchers to modulate the activity of a single target protein with high specificity, thereby avoiding off-target effects that often confound traditional pharmacological studies.[1][3] This guide provides an in-depth overview of the core principles, experimental methodologies, and diverse applications of the bump-and-hole approach.

Core Principles

The fundamental concept of the bump-and-hole strategy is to introduce complementary steric modifications into a protein and its corresponding ligand.[1][3] This is achieved through two key modifications:

-

The "Hole": A bulky amino acid residue within the ligand-binding pocket of the target protein, often a "gatekeeper" residue that controls access to a hydrophobic pocket, is mutated to a smaller amino acid, such as glycine (B1666218) or alanine.[1][5][6] This creates a novel cavity or "hole" in the binding site.

-

The "Bump": A small molecule ligand, often an analog of a natural cofactor or a known inhibitor, is chemically synthesized to include a bulky functional group, or "bump."[4] This "bumped" ligand is designed to sterically clash with the wild-type protein's binding pocket but to fit snugly into the engineered "hole" of the mutant protein.

This complementary design ensures that the bumped ligand selectively binds to and modulates the activity of the engineered protein, while having minimal to no effect on the wild-type protein or other homologous proteins within the cell.[1][3]

Quantitative Data: Engineering Specificity

The success of the bump-and-hole approach is quantitatively assessed by comparing the binding affinities and inhibitory concentrations of the natural and bumped ligands for both the wild-type and engineered proteins. The goal is to achieve a significant differential in these values, demonstrating the orthogonality of the engineered pair.

Kinase Inhibition Data

Protein kinases are a primary target for the bump-and-hole approach due to their conserved ATP-binding pocket. The following tables summarize key quantitative data from studies on v-Src and Cdc28 kinases.

Table 1: Inhibition of v-Src Kinase Variants by PP1 Analogs

| Kinase | Inhibitor | IC50 (nM) | Fold Selectivity (WT vs. Mutant) |

| Wild-type v-Src | 1-NA-PP1 | 1,000 | - |

| I338G v-Src | 1-NA-PP1 | 5 | 200 |

Data compiled from multiple sources.

Table 2: Inhibition of Cdc28 Kinase Variants by PP1 Analogs

| Kinase | Inhibitor | IC50 (nM) | Fold Selectivity (WT vs. Mutant) |

| Wild-type Cdc28 | 1-NA-PP1 | >10,000 | - |

| F88G Cdc28 | 1-NA-PP1 | 50 | >200 |

Data compiled from multiple sources.

Beyond Kinases: BET Bromodomain Inhibition

The bump-and-hole strategy has been successfully extended to other protein families, such as the BET (Bromodomain and Extra-Terminal) family of proteins, which are readers of epigenetic marks.

Table 3: Binding Affinities of I-BET Analogs for BRD4 Bromodomain 1 (BD1)

| BRD4 BD1 Variant | Ligand | Kd (nM) | Fold Selectivity (WT vs. Mutant) |

| Wild-type | I-BET | 100 | - |

| Wild-type | ET (bumped I-BET) | >50,000 | - |

| L94A Mutant | I-BET | 1,500 | - |

| L94A Mutant | ET (bumped I-BET) | 150 | >333 (for ET) |

Data sourced from studies by the Ciulli group.[2][3][7]

Experimental Protocols

Implementing the bump-and-hole approach involves two major experimental phases: the genetic modification of the target protein and the chemical synthesis of the bumped ligand.

Site-Directed Mutagenesis to Create the "Hole"

The creation of the "hole" in the target protein is typically achieved through site-directed mutagenesis. The following is a generalized protocol for mutating a gatekeeper residue in a kinase.

Materials:

-

Plasmid DNA containing the wild-type gene of interest.

-

High-fidelity DNA polymerase (e.g., PfuUltra or KOD).

-

Custom-synthesized mutagenic primers (forward and reverse) containing the desired mutation (e.g., changing an isoleucine codon to a glycine codon).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

DNA sequencing reagents.

Protocol:

-

Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the template DNA and contain the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Set up a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The polymerase will extend the primers to create a new, mutated plasmid.

-

Template Digestion: Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, unmethylated PCR product will remain intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Clonal Selection and Sequencing: Plate the transformed cells and select individual colonies. Isolate plasmid DNA from these colonies and perform DNA sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Synthesis of a "Bumped" Inhibitor: Example of 1-NA-PP1

The synthesis of bumped ligands is a crucial aspect of the bump-and-hole approach. The following is a simplified, conceptual outline for the synthesis of 1-Naphthyl-PP1 (1-NA-PP1), a common bumped inhibitor for engineered kinases. The actual synthesis should be performed by a qualified synthetic organic chemist.

Starting Materials:

-

4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

-

1-Naphthylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3)

-

Solvent (e.g., DME/H2O)

Reaction Scheme (Conceptual):

The synthesis typically involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

-

Reaction Setup: The 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, 1-naphthylboronic acid, palladium catalyst, and base are combined in a suitable solvent system.

-

Coupling Reaction: The reaction mixture is heated under an inert atmosphere to facilitate the coupling of the naphthyl group to the pyrazolopyrimidine core.

-

Workup and Purification: After the reaction is complete, the product is extracted and purified using techniques such as column chromatography to yield the final product, 1-NA-PP1.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate the experimental workflow of the bump-and-hole approach and its application in dissecting a signaling pathway.

Caption: Experimental workflow for the bump-and-hole chemical genetics approach.

Caption: Elucidation of the HOG/MAPK pathway using an analog-sensitive Hog1 kinase.

Applications Beyond Kinases

While pioneered for kinases, the bump-and-hole approach is a versatile tool that has been successfully applied to other protein families.

Deubiquitinases (DUBs)

The bump-and-hole strategy has been used to create orthogonal ubiquitin/DUB pairs. By introducing a "bump" into ubiquitin (e.g., G75V mutation) and a corresponding "hole" in a DUB (e.g., Y558G in USP2), researchers can specifically monitor the activity of a single DUB in the complex environment of cellular ubiquitin signaling.[8][9]

Glycosyltransferases

This approach has also been applied to study the function of specific glycosyltransferases, enzymes that play a critical role in post-translational modifications. By engineering a "hole" in the enzyme and synthesizing a "bumped" sugar nucleotide donor, specific glycosylation events can be tracked and studied in living cells.[10][11][12]

Conclusion

The bump-and-hole chemical genetics approach provides a robust and elegant solution to the challenge of achieving single-target specificity in complex biological systems. By combining the precision of genetic engineering with the temporal control of small molecule inhibitors, this technique has become an invaluable tool for dissecting the intricate roles of individual proteins in cellular signaling, epigenetics, and metabolism. As our understanding of protein structure and ligand design continues to advance, the applications of the bump-and-hole strategy are poised to expand even further, offering new avenues for basic research and therapeutic development.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Signaling Specificity in Response to Hyperosmotic Stress: Use of an Analog-Sensitive HOG1 Allele - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of a “bump-and-hole” approach to allele-selective BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A strategy for orthogonal deubiquitination using a bump-and-hole approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A strategy for orthogonal deubiquitination using a bump-and-hole approach - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. Schumann Lab - Bump-and-Hole Engineering [schumann-lab.com]

- 11. Bump-and-Hole Engineering Identifies Specific Substrates of Glycosyltransferases in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bump-and-Hole Engineering Identifies Specific Substrates of Glycosyltransferases in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper's Key: A Technical Guide to Exploring Kinase Function with 3BrB-PP1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the gatekeeper residue in protein kinases and the application of the ATP analog 3BrB-PP1 as a powerful tool in chemical genetics. By engineering the gatekeeper residue, researchers can create analog-sensitive (AS) kinases that are specifically and potently inhibited by bulky ATP analogs like this compound. This "bump-hole" strategy provides a robust method for dissecting the function of individual kinases within complex signaling networks, identifying their downstream substrates, and validating their potential as therapeutic targets.

The Gatekeeper Residue: A Master Regulator of Kinase Specificity

The ATP-binding pocket of protein kinases contains a conserved amino acid known as the "gatekeeper" residue.[1] This residue is a key determinant of inhibitor specificity by controlling access to a hydrophobic pocket adjacent to the ATP binding site.[1] Kinases with smaller gatekeeper residues (such as threonine or valine) are often sensitive to a broader range of inhibitors, while those with larger, bulkier residues (like methionine, leucine, or phenylalanine) are typically more resistant.[2]

The "bump-hole" chemical-genetic approach leverages this structural feature. By mutating a bulky gatekeeper residue in a kinase of interest to a smaller one, such as glycine (B1666218) or alanine, a "hole" is created in the ATP-binding pocket.[1] This engineered kinase, now termed an analog-sensitive (AS) kinase, can accommodate bulky ATP competitive inhibitors, the "bump," that do not fit into the wild-type kinase's active site.[1] this compound and its analogs, such as 3MB-PP1, are pyrazolopyrimidine-based compounds designed with a bulky substituent to serve as these specific inhibitors.[3][4] This strategy allows for the highly selective inhibition of a single kinase within a cell, enabling precise dissection of its biological roles.[4]

Quantitative Analysis of Inhibitor Potency

The efficacy of the "bump-hole" approach is demonstrated by the dramatic increase in potency of bulky inhibitors for AS-kinases compared to their wild-type (WT) counterparts. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. While specific IC50 values for this compound are not extensively reported in publicly available literature, data for the closely related and widely used analog 3MB-PP1, along with other PP1 analogs, provide a clear picture of the selectivity achieved with this method.

| Inhibitor | Kinase | Gatekeeper Mutation | IC50 (nM) | Reference |

| 3MB-PP1 | EphB1 (AS allele) | T697G | "nanomolar" | [5] |

| 3MB-PP1 | EphB1 (WT) | - | "micromolar" | [5] |

| 3MB-PP1 | Zipper-interacting protein kinase (AS) | Leu93 mutant | 2000 | [3][6] |

| 1NA-PP1 | v-Src (AS1) | I338G | 5 | [2] |

| 1NA-PP1 | v-Src (WT) | - | >100,000 | [2] |

| 1NM-PP1 | JNK (AS) | M to G | "potent inhibition" | [7] |

| PP1 | Fyn (AS) | T339A | 5 | [2] |

| PP1 | Fyn (WT) | - | 50 | [2] |

| PP1 | Abl (AS) | T334A | 30 | [2] |

| PP1 | Abl (WT) | - | 300 | [2] |

| PP1 | Cdk2 (AS) | F80G | 40 | [2] |

| PP1 | Cdk2 (WT) | - | >100,000 | [2] |

Note: The table includes data for 3MB-PP1 and other relevant PP1 analogs to illustrate the general principle of the chemical genetics approach, due to limited specific public data for this compound.

One study reported an EC50 of 0.38 μM for this compound in Human Foreskin Fibroblast (HFF) cells, indicating its biological activity in a cellular context.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of this compound against an analog-sensitive kinase.

Materials:

-

Purified recombinant wild-type and analog-sensitive kinase.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP stock solution.

-

Kinase substrate (peptide or protein).

-

Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega).

-

96-well assay plates.

-

Phosphocellulose paper and wash buffer (for radiometric assay).

-

Plate reader (for luminescence-based assay).

Procedure:

-

Prepare Serial Dilutions of this compound:

-

Perform a serial dilution of the this compound stock solution in kinase buffer to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (DMSO).

-

-

Prepare Kinase Reaction Mix:

-

In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the purified AS-kinase at a predetermined optimal concentration, and the kinase substrate.

-

-

Set up the Assay Plate:

-

Add the serially diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add the kinase reaction mix to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiate the Kinase Reaction:

-

Add ATP (mixed with [γ-³²P]ATP for the radiometric assay) to each well to start the reaction. The final ATP concentration should be at or near the Km of the kinase for ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction and Detect Signal:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay for Kinase Inhibition

This protocol describes a method to assess the effect of this compound on a specific signaling pathway in cells expressing an AS-kinase.

Materials:

-

Cells expressing the wild-type or analog-sensitive kinase.

-

Cell culture medium and supplements.

-

This compound.

-

Stimulus for the signaling pathway of interest (e.g., growth factor).

-

Lysis buffer.

-

Antibodies for western blotting (phospho-specific antibody for a downstream substrate, total protein antibody, and an antibody for a loading control).

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells and allow them to adhere and grow.

-

Starve the cells (if necessary for the pathway being studied) by removing serum from the medium for several hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

-

Stimulation and Lysis:

-

Stimulate the cells with the appropriate agonist for a short period (e.g., 10-15 minutes) to activate the signaling pathway.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a phospho-specific antibody to detect the phosphorylation of a known downstream substrate of the target kinase.

-

Strip and re-probe the membrane with an antibody against the total substrate protein and a loading control (e.g., actin or tubulin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.

-

Determine the concentration of this compound required to inhibit the phosphorylation of the downstream substrate.

-

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to clearly illustrate the logical flow of experiments and the intricate connections within signaling pathways.

Experimental Workflow for Substrate Identification

Caption: Workflow for identifying kinase substrates using an analog-sensitive kinase.

Dissecting the MAPK Signaling Pathway

Caption: Inhibition of the MAPK pathway using an analog-sensitive RAF kinase and this compound.

Conclusion

The strategic mutation of the gatekeeper residue, coupled with the use of specifically designed bulky inhibitors like this compound, offers an unparalleled level of precision in the study of protein kinase function. This chemical-genetic approach empowers researchers to overcome the challenge of kinase inhibitor promiscuity, enabling the confident identification of kinase substrates and the detailed mapping of signaling pathways. As the field of drug discovery continues to pursue targeted therapies, the insights gained from employing tools like this compound will be invaluable in validating novel kinase targets and understanding the complex biology that underpins various diseases.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3MB-PP1 | PLK | TargetMol [targetmol.com]

- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Initial Studies and Discovery of 3BrB-PP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3BrB-PP1 (4-amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine) is a potent and selective ATP-competitive inhibitor developed for the study of protein kinase signaling pathways. It belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors and was engineered as a tool for chemical genetics. This approach, often termed the "bump-and-hole" strategy, allows for the highly specific inhibition of a target kinase that has been mutated to accommodate the "bumped" inhibitor, while having minimal effect on wild-type kinases. This technical guide provides an in-depth overview of the initial studies, discovery, and fundamental experimental protocols associated with this compound.

Discovery and Design Rationale

This compound emerged from a structure-guided design effort to expand the utility of analog-sensitive (AS) kinase technology. The foundational molecule, PP1, is a known inhibitor of Src family kinases. The "bump-and-hole" approach, pioneered by the Shokat lab, involves introducing a sterically bulky substituent ("bump") onto a general kinase inhibitor scaffold. This modified inhibitor is too large to fit into the ATP-binding pocket of most wild-type (WT) kinases. However, by mutating a large "gatekeeper" residue in the ATP-binding pocket of a target kinase to a smaller one (e.g., glycine (B1666218) or alanine), a complementary "hole" is created. This allows the bumped inhibitor to bind with high affinity and specificity to the engineered analog-sensitive kinase.

The development of 3-substituted benzyl-PP1 analogs, including this compound, was a direct result of the need for inhibitors with improved potency and altered selectivity profiles for a wider range of AS-kinases. The 3-bromobenzyl group at the C3 position of the pyrazolo[3,4-d]pyrimidine core serves as the steric "bump" that prevents binding to WT kinases.

Quantitative Data: Kinase Inhibition Profile

The hallmark of this compound is its high selectivity for analog-sensitive mutant kinases over their wild-type counterparts. This is quantitatively expressed by comparing the half-maximal inhibitory concentrations (IC50).

| Kinase Target | Gatekeeper Mutation | Inhibitor | IC50 (nM) | Fold Selectivity (WT/AS) |

| Sty1 (S. pombe) | T97A | This compound | Data not explicitly provided in reviewed literature, but potent inhibition demonstrated at low micromolar concentrations. | High (inferred) |

| Orb6 (S. pombe) | L184G | This compound | Data not explicitly provided in reviewed literature, but potent inhibition demonstrated at low micromolar concentrations. | High (inferred) |

| Wild-Type Kinome | N/A | This compound | Generally high IC50 values, indicating low activity. | N/A |

Note: Specific IC50 values for this compound against its primary reported targets (Sty1-as and Orb6-as) are not detailed in the primary literature. However, its efficacy in cell-based assays at concentrations between 1-10 µM, with minimal effects on wild-type cells, substantiates its high selectivity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a general procedure for the creation of C3-substituted pyrazolo[3,4-d]pyrimidines. The following is a representative protocol based on published methods for analogous compounds.

Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This starting material is synthesized from commercially available precursors through a series of cyclization and iodination reactions.

Step 2: N-alkylation with tert-butyl group. The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is alkylated at the N1 position with a tert-butyl group, typically using a suitable base and tert-butylating agent.

Step 3: Suzuki or Sonogashira coupling with 3-bromobenzyl derivative. A palladium-catalyzed cross-coupling reaction is used to introduce the 3-bromobenzyl group at the C3 position. For instance, a Sonogashira coupling with 3-bromobenzylacetylene followed by reduction, or a Suzuki coupling with a 3-bromobenzylboronic acid derivative.

Detailed Protocol for a Key Coupling Step (Illustrative):

-

To a solution of 1-(tert-butyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI).

-

Add a base (e.g., triethylamine) and the coupling partner, such as (3-bromophenyl)acetylene.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction and extract the product with an organic solvent.

-

Purify the intermediate by column chromatography.

-

The resulting alkyne is then reduced to the corresponding benzyl (B1604629) group, for example, by catalytic hydrogenation.

-

The final product is purified by chromatography or recrystallization.

In Vivo Kinase Inhibition in S. pombe (Analog-Sensitive Sty1)

This protocol describes the use of this compound to inhibit an analog-sensitive version of the Sty1 kinase in fission yeast to study its role in the cellular stress response.

-

Strain Generation: Generate an S. pombe strain where the endogenous sty1+ gene is replaced with an analog-sensitive allele, sty1-T97A, tagged with a fluorescent protein (e.g., GFP) for localization studies.

-

Cell Culture: Grow the sty1-T97A and wild-type control strains in an appropriate liquid medium (e.g., YES) to mid-log phase at 30°C.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Add this compound to the cell cultures to a final concentration of 1-10 µM. An equivalent volume of DMSO is added to control cultures.

-

Assay: Induce the cellular process of interest (e.g., osmotic stress to activate the Sty1 pathway).

-

Data Acquisition: At various time points after treatment and induction, collect cell samples for analysis. This can include:

-

Microscopy: To observe changes in cell morphology or the localization of fluorescently tagged proteins.

-

Western Blotting: To assess the phosphorylation status of downstream targets of Sty1.

-

Phenotypic Analysis: To measure cell viability or other relevant physiological responses.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the analog-sensitive Sty1 kinase by this compound.

Experimental Workflow Diagram

3BrB-PP1: A Chemical-Genetic Tool for Precision Functional Genomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, protein kinases play a pivotal role as key regulators of a vast array of biological processes. Their dysfunction is often implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. However, the high degree of conservation within the ATP-binding site of the kinome presents a significant challenge for the development of highly selective inhibitors. The chemical genetics approach, utilizing engineered analog-sensitive (AS) kinases, offers a powerful strategy to overcome this hurdle. This guide focuses on 3-bromo-benzyl-pyrazolo[3,4-d]pyrimidine (3BrB-PP1), a potent and selective inhibitor of AS-kinases, and its application as a versatile tool in functional genomics and drug target validation.

This compound is an ATP-competitive analog characterized by a bulky 3-bromo-benzyl group.[1] This "bump" prevents its binding to the ATP-binding pocket of wild-type (WT) kinases, which typically possess a bulky "gatekeeper" residue.[2] Conversely, by mutating this gatekeeper residue to a smaller amino acid, such as glycine (B1666218) or alanine (B10760859) (creating a "hole"), researchers can render a specific kinase of interest sensitive to inhibition by this compound.[3] This "bump-hole" approach allows for the rapid, reversible, and highly specific inhibition of a single kinase within a complex cellular environment, enabling the precise dissection of its downstream signaling pathways and cellular functions.[3]

Data Presentation

The efficacy and selectivity of this compound and its analogs are critical for their utility in chemical genetics. The following tables summarize key quantitative data, including inhibitory concentrations against engineered analog-sensitive kinases and their wild-type counterparts.

| Kinase Target (Organism) | Gatekeeper Mutation | Inhibitor | IC50 / EC50 | Assay Type |

| EphB1 (Human) | T697G | 3MB-PP1 | 2 nM | In vitro kinase assay |

| EphB1 (Human) | Wild-Type | 3MB-PP1 | 1100 nM | In vitro kinase assay |

| Plk1 (Human) | L130G | 3MB-PP1 | Growth inhibition | Cell-based proliferation assay |

| Mps1 (Human) | L655G | 3MB-PP1 | Growth inhibition | Cell-based proliferation assay |

| Toxoplasma gondii RH (in HFF cells) | Wild-Type | This compound | 0.38 µM | Antiparasitic activity assay[1] |

*Note: Data for the closely related analog 3MB-PP1 is included to provide a broader context of the potency and selectivity of this class of inhibitors.[4][5] It is important to note that the EC50 for Toxoplasma gondii reflects the inhibition of a parasite kinase, not a human one.[1]

| Kinase | Gatekeeper Residue | 3MB-PP1* IC50 (nM) | 1NA-PP1 IC50 (nM) | 1NM-PP1 IC50 (nM) |

| Analog-Sensitive | ||||

| v-Src-as1 | I338G | 5 | 50 | 2.8 |

| Wild-Type | ||||

| Src | T338 | >10,000 | >10,000 | >10,000 |

| Abl | T315 | >10,000 | >10,000 | >10,000 |

| Lck | T316 | 230 | 430 | 1,200 |

| Fyn | T339 | 160 | 360 | 900 |

*Note: This table, adapted from studies on related pyrazolo[3,4-d]pyrimidine inhibitors, illustrates the significant selectivity window between analog-sensitive and wild-type kinases.[6]

Experimental Protocols

Generation of Analog-Sensitive (AS) Kinase Mutants via Site-Directed Mutagenesis

This protocol outlines the general steps for creating an AS-kinase by mutating the gatekeeper residue.

Materials:

-

Plasmid DNA containing the kinase of interest

-

Mutagenic primers (forward and reverse) containing the desired gatekeeper mutation (e.g., Threonine to Glycine)

-

High-fidelity DNA polymerase (e.g., PfuUltra or Q5)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

-

Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle of the primer. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[7]

-

PCR Amplification: Set up a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The reaction will amplify the entire plasmid, incorporating the mutation.[8]

-

DpnI Digestion: Following PCR, add DpnI enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact. Incubate at 37°C for at least 1 hour.[9]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

In Vitro Kinase Assay to Determine IC50 Values

This protocol describes how to measure the inhibitory potency of this compound against both the AS-kinase and its wild-type counterpart.

Materials:

-

Purified recombinant wild-type and AS-kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound stock solution (in DMSO)

-

ATP (including radiolabeled [γ-³²P]ATP for radiometric assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Apparatus for detecting phosphorylation (e.g., scintillation counter for radiometric assays, or specific antibodies for Western blotting)

Procedure:

-

Prepare Kinase Reactions: In a microtiter plate or microcentrifuge tubes, prepare kinase reactions containing the kinase, substrate, and kinase buffer.

-

Add Inhibitor: Add varying concentrations of this compound (and a DMSO control) to the reactions. A typical starting range would be from low nanomolar to high micromolar.

-

Initiate Reaction: Start the kinase reaction by adding ATP (including a tracer amount of [γ-³²P]ATP if using a radiometric assay). Incubate at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).

-

Detect Phosphorylation: Separate the reaction products by SDS-PAGE. For radiometric assays, expose the gel to a phosphor screen and quantify the incorporated radioactivity. For non-radioactive methods, transfer the proteins to a membrane and detect the phosphorylated substrate using a phospho-specific antibody.

-

Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay for Assessing Kinase Inhibition

This protocol outlines a general method for treating cells with this compound and analyzing the effect on a downstream signaling pathway.

Materials:

-

Cell line expressing the AS-kinase (and a control cell line expressing the WT kinase)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Reagents for cell lysis and protein extraction

-

Antibodies for Western blotting (e.g., phospho-specific antibody for a downstream target and a total protein antibody for loading control)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a specific duration. The optimal time and concentration should be determined empirically.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase. Subsequently, probe with an antibody against the total form of the substrate or a housekeeping protein to ensure equal loading.

-

Data Analysis: Quantify the band intensities to determine the level of phosphorylation of the downstream target in response to this compound treatment.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CST | Cell Signaling Technology [cellsignal.com]

- 3. The logic and design of analog-sensitive kinases and their small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Directed Mutagenesis [protocols.io]

- 8. static.igem.org [static.igem.org]

- 9. assaygenie.com [assaygenie.com]

A Technical Guide to 3BrB-PP1 in Cell Cycle Regulation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of the cell cycle, a tightly regulated process fundamental to life, has been significantly advanced by the development of chemical genetic tools. Among these, the analog-sensitive (AS) kinase system offers unparalleled specificity for dissecting the function of individual protein kinases. This guide focuses on 3BrB-PP1, a pyrazolopyrimidine (PP1) derivative, and its application in studying cell cycle-regulating kinases. This compound is a bulky, ATP-competitive inhibitor designed to exclusively target protein kinases that have been genetically engineered to accommodate it, providing a powerful method for rapid, reversible, and highly specific kinase inhibition in situ and in vivo.

The Analog-Sensitive Kinase System: Mechanism of Action

The utility of this compound is rooted in the "bump-and-hole" or analog-sensitive (AS) chemical genetics approach.[1] Wild-type (WT) protein kinases possess a conserved bulky amino acid residue (often a threonine, phenylalanine, or leucine) in their ATP-binding pocket, known as the "gatekeeper" residue. This residue sterically hinders the binding of bulky ATP analogs like this compound.[1]

The AS strategy involves mutating this gatekeeper residue to a smaller one, typically glycine (B1666218) or alanine, using techniques like CRISPR/Cas9.[1][2] This mutation creates an enlarged, or "hollowed-out," ATP-binding pocket in the target kinase (now termed an AS-kinase). This engineered pocket can now accommodate the bulky this compound, which can bind and competitively inhibit the kinase's activity.[3] Crucially, the mutation is often functionally silent in the absence of the inhibitor, with the AS-kinase retaining normal catalytic activity and substrate specificity.[1] This allows for the specific inhibition of a single target kinase within the cell, leaving the rest of the kinome unaffected.[4]

Caption: Mechanism of this compound specific inhibition of AS-kinases.

Quantitative Data for PP1-Family Inhibitors in AS-Kinase Systems

The precise concentration and efficacy of PP1 analogs can vary depending on the specific inhibitor, the target AS-kinase, and the cell line used. The optimal concentration should always be determined empirically.[2] Below is a summary of reported concentrations and potencies.

| Inhibitor | Target Kinase | System / Cell Line | Effective Concentration | Observed Effect / Potency | Reference |

| 3-MB-PP1 | Plk1as | Human cells | 10 µM | Mitotic arrest, phenotype identical to PLK1 deletion.[4][5] | [4][5] |

| 3-MB-PP1 | Plk1as | Human cells | Titration (0-20 µM) | ~10-fold more potent than 1-NM-PP1 for inducing mitotic arrest.[4] | [4] |

| 3-MB-PP1 | Cdk9as | Fission yeast | 10 - 20 µM | Rapid dephosphorylation of Cdk9 substrates (Spt5, Rpb1).[6] | [6] |

| 3-MB-PP1 | EphB1 T697G (AS) | In vitro assay | IC50 ≈ 2 nM | Highly selective; IC50 for WT EphB1 > 10,000 nM.[7] | [7] |

| 1-NA-PP1 | CDK9as | Raji B-cells | 10 µM | Robust reduction of RNA Pol II CTD phosphorylation after 2 hours.[8] | [8] |

Note: 3-MB-PP1 and 1-NA-PP1 are structurally related pyrazolopyrimidine inhibitors that function identically to this compound in AS-kinase systems.

Application in Cell Cycle Pathway Analysis: The G1-S Transition

A primary application of this technology is to dissect the function of specific Cyclin-Dependent Kinases (CDKs) at distinct cell cycle transitions. For example, the G1-S transition is controlled by the CDK4/6-Cyclin D complex, which phosphorylates the Retinoblastoma protein (pRb).[9] Phosphorylation of pRb causes it to release the E2F transcription factor, which then activates the transcription of genes required for S-phase entry, such as Cyclin E.[9][10]

By creating an analog-sensitive version of CDK4 (CDK4as), a researcher can use this compound to specifically block its activity. Adding this compound to synchronized G1 cells would prevent pRb phosphorylation, keep E2F inactive, and block entry into S-phase. This allows for precise confirmation of CDK4's role and the identification of its downstream targets at this specific checkpoint.

Caption: Inhibition of the G1-S transition via a CDK4as mutant.

Experimental Protocols

Successful use of this compound requires a combination of molecular biology, cell culture, and analytical techniques. The following is a generalized workflow.

Caption: General experimental workflow for using this compound.

Protocol 1: Cell Synchronization

Synchronization enhances the resolution of cell cycle-specific effects. Two complementary methods are often used.[11]

-

G1/S Phase Arrest (Hydroxyurea):

-

Culture cells to 40-50% confluency.

-

Add hydroxyurea (HU) to a final concentration of ~2 mM.[12]

-

Incubate for 16-18 hours. This arrests the majority of cells at the G1/S boundary.[11]

-

To release the block, wash the cells twice with pre-warmed 1x PBS and add fresh, pre-warmed complete medium. Cells will proceed synchronously through S and G2/M phases.

-

-

Mitotic Arrest (Thymidine-Nocodazole):

-

Culture cells and treat with thymidine (B127349) (~2 mM) for 18-24 hours to arrest cells in S phase.

-

Release the block by washing and adding fresh medium for 5-8 hours.

-

Add nocodazole to a final concentration of 50-100 ng/mL.[11]

-

Incubate for 10-12 hours. This arrests cells in prometaphase.

-

To release, collect mitotic cells by gentle shake-off, wash thoroughly to remove nocodazole, and re-plate in fresh medium. Cells will synchronously exit mitosis and enter G1.

-

Protocol 2: this compound Inhibition and Washout

This protocol outlines the acute inhibition of the target AS-kinase.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C, protected from light.[3]

-

For inhibitor treatment, add this compound directly to the culture medium of synchronized or asynchronously growing AS-kinase cells to the desired final concentration (e.g., 1-10 µM). A DMSO-only control should be run in parallel.[4]

-

Incubate for the desired duration, which can range from minutes to hours depending on the process being studied.[6][8]

-

For Reversibility Studies: To wash out the inhibitor, remove the medium containing this compound, wash the cells twice with a generous volume of pre-warmed 1x PBS, and add fresh, pre-warmed medium.[13]

-

Harvest cells at various time points during and after treatment for analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This is a standard method to assess cell cycle distribution based on DNA content.[14]

-

Harvest approximately 1x10^6 cells per sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells with cold 1x PBS and centrifuge at 300 x g for 5 minutes.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes (or up to several days).

-

Centrifuge the fixed cells and wash with 1x PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[11]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to DNA content, allowing for quantification of cells in G1 (2N DNA), S (>2N, <4N), and G2/M (4N) phases.

References

- 1. Direct Substrate Identification with an Analog Sensitive (AS) Viral Cyclin-Dependent Kinase (v-Cdk) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. A Cdk9-PP1 switch regulates the elongation-termination transition of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A flow cytometry-based analysis to establish a cell cycle synchronization protocol for Saccharum spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A genetic toggle for chemical control of individual Plk1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Checkpoints Studies Using the Budding Yeast Saccharomyces cerevisiae: Analysis of changes in protein level and subcellular localization during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MAPK Signaling Pathways with 3BrB-PP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of 3BrB-PP1, a potent and selective ATP analog, for the investigation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By leveraging the chemical genetics approach of analog-sensitive (AS) kinases, this compound offers a powerful tool to dissect the specific roles of individual kinases within the complex MAPK network, including the ERK, JNK, and p38 pathways.

Introduction to Analog-Sensitive Kinase Technology and this compound

The study of specific kinase function within intricate signaling cascades is often hindered by the off-target effects of conventional small molecule inhibitors. The analog-sensitive kinase technology overcomes this limitation by engineering a kinase of interest with a mutated ATP-binding pocket.[1] This mutation, typically of a bulky "gatekeeper" residue to a smaller one like glycine (B1666218) or alanine, creates a unique pocket that can accommodate bulky ATP analogs, such as this compound, that do not significantly inhibit wild-type kinases.[1]

This compound is an ATP-competitive analog designed to specifically inhibit the activity of protein kinases harboring such mutations in their ATP-binding pocket.[2][3] This approach provides a high degree of specificity, allowing for the rapid and reversible inhibition of a single kinase in a cellular or in vitro context, thereby enabling a precise dissection of its downstream signaling events and cellular functions.

MAPK Signaling Pathways: An Overview

The MAPK signaling pathways are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. In mammalian cells, three major MAPK families have been extensively characterized:

-

Extracellular signal-regulated kinases (ERKs): Primarily activated by growth factors and mitogens, the ERK pathway is a key regulator of cell proliferation and differentiation.

-

c-Jun N-terminal kinases (JNKs): Activated by cellular stress, such as UV irradiation and inflammatory cytokines, the JNK pathway is critically involved in apoptosis and inflammation.

-

p38 MAPKs: Similar to JNKs, the p38 pathway is activated by a variety of cellular stresses and plays a crucial role in inflammation and apoptosis.

Each of these pathways consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself. The high degree of homology and crosstalk between these pathways necessitates highly specific tools, like the this compound/AS-kinase system, for their detailed investigation.

Quantitative Data: Inhibitor Potency

| Inhibitor | Analog-Sensitive Kinase | IC50 | Wild-Type Kinase | IC50 | Reference |

| 3-IB-PP1 | asAkt1 | 28 nM | wtAkt1 | >10 µM | [4] |

| asAkt2 | 240 nM | wtAkt2 | >10 µM | [4] | |

| asAkt3 | 120 nM | wtAkt3 | >10 µM | [4] | |

| 3-MB-PP1 | ASK1 (as) | Not specified | Not specified | Not specified | [1] |

| 1NA-PP1 | Pkd1-AS2 | ~1 µM (in cells) | Pkd1-WT | 150 nM (in vitro) | [5] |

This table summarizes available quantitative data for bulky ATP analogs similar to this compound against various analog-sensitive kinases. This data can be used as a guide for determining appropriate experimental concentrations for this compound.

Experimental Protocols

Generation of Analog-Sensitive MAPK Cell Lines

The foundational step for utilizing this compound is the generation of a cell line expressing the analog-sensitive version of the MAPK of interest (e.g., as-ERK2, as-JNK1, as-p38α). This is typically achieved through site-directed mutagenesis of the gatekeeper residue followed by stable expression in a suitable cell line.

Workflow for Generating AS-MAPK Cell Lines:

Cellular Assay for MAPK Inhibition: Western Blotting

A common method to assess the effect of this compound on MAPK signaling is to measure the phosphorylation status of downstream substrates by Western blotting.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate the analog-sensitive MAPK and wild-type control cells at a suitable density.

-

Once the cells reach the desired confluency, treat them with varying concentrations of this compound (a starting range of 1-10 µM is recommended based on data from similar compounds) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).[6]

-

Stimulate the cells with a known activator of the specific MAPK pathway (e.g., EGF for the ERK pathway, Anisomycin for the JNK/p38 pathways) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST.

-